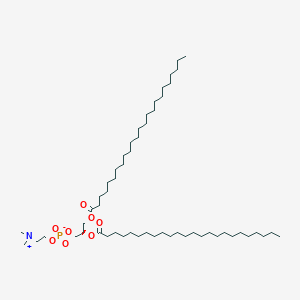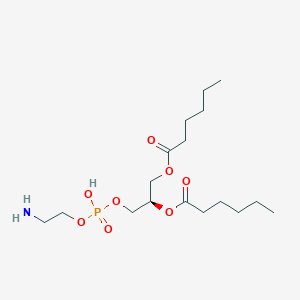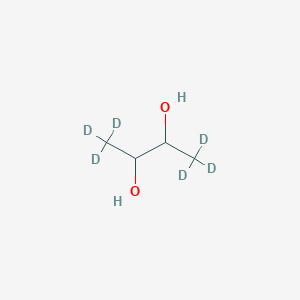
2,3-Butane-1,1,1,4,4,4-D6-diol
描述
2,3-Butane-1,1,1,4,4,4-D6-diol is a deuterated form of 2,3-butanediol, where six hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties. The molecular formula for this compound is C4D6H4O2, and it has a molecular weight of 96.16 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Butane-1,1,1,4,4,4-D6-diol can be synthesized through the hydrolysis of 2,3-epoxybutane in the presence of deuterium oxide (D2O). The reaction proceeds as follows:
(CH3CH)2O+D2O→CH3(CHOH)2CD3
The reaction conditions typically involve the use of a catalyst to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of this compound is similar to the laboratory synthesis but on a larger scale. The process involves the hydrolysis of 2,3-epoxybutane using deuterium oxide in the presence of a suitable catalyst. The product is then purified through distillation or other separation techniques to obtain the desired isotopic purity .
化学反应分析
Types of Reactions
2,3-Butane-1,1,1,4,4,4-D6-diol undergoes several types of chemical reactions, including:
Dehydration: This reaction leads to the formation of butanone (methyl ethyl ketone).
Deoxydehydration: This reaction results in the formation of butene.
Common Reagents and Conditions
Dehydration: Typically involves heating the compound in the presence of an acid catalyst.
Deoxydehydration: Requires the presence of a reducing agent such as hydrogen gas.
Major Products
Dehydration: Butanone (methyl ethyl ketone)
Deoxydehydration: Butene
科学研究应用
2,3-Butane-1,1,1,4,4,4-D6-diol is used in various scientific research applications due to its isotopic properties:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
作用机制
The mechanism of action of 2,3-Butane-1,1,1,4,4,4-D6-diol involves its interaction with molecular targets through hydrogen bonding and isotopic effects. The presence of deuterium atoms can alter the reaction kinetics and pathways, providing valuable insights into the behavior of the compound under different conditions .
相似化合物的比较
Similar Compounds
- 1,4-Butanediol
- 1,3-Butanediol
- 2,3-Butanediol (non-deuterated)
Uniqueness
2,3-Butane-1,1,1,4,4,4-D6-diol is unique due to its deuterium content, which makes it valuable for isotopic labeling studies. The presence of deuterium atoms provides distinct advantages in tracing and studying reaction mechanisms compared to its non-deuterated counterparts .
属性
IUPAC Name |
1,1,1,4,4,4-hexadeuteriobutane-2,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(C([2H])([2H])[2H])O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


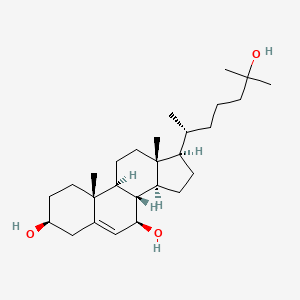
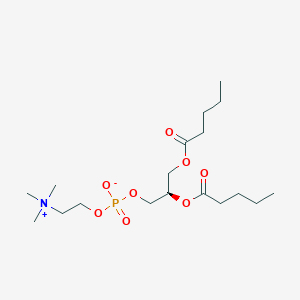


![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)


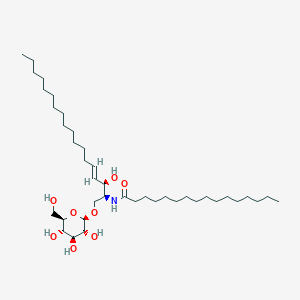
![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)
![(Z)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B3044087.png)
